molecular formula C20H23N3O B11103887 2,2,3,3-tetramethyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide CAS No. 339590-65-7

2,2,3,3-tetramethyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide

Cat. No.: B11103887
CAS No.: 339590-65-7
M. Wt: 321.4 g/mol
InChI Key: PMNFYWIFDKEDEO-UHFFFAOYSA-N
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Description

2,2,3,3-tetramethyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide is a synthetic organic compound characterized by its unique cyclopropane ring structure and the presence of a phenyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetramethyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Phenyldiazenyl Group: The phenyldiazenyl group can be introduced via a diazotization reaction, where aniline derivatives are treated with nitrous acid to form diazonium salts, followed by coupling with appropriate aromatic compounds.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of the carboxylic acid derivative of the cyclopropane with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-tetramethyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

2,2,3,3-tetramethyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetramethyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The phenyldiazenyl group can participate in electron transfer reactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-tetramethyl-N-(4-methylphenyl)cyclopropanecarboxamide
  • 2,2,3,3-tetramethyl-N-(4-nitrophenyl)cyclopropanecarboxamide
  • 2,2,3,3-tetramethyl-N-(4-chlorophenyl)cyclopropanecarboxamide

Uniqueness

2,2,3,3-tetramethyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide is unique due to the presence of the phenyldiazenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

339590-65-7

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

2,2,3,3-tetramethyl-N-(4-phenyldiazenylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C20H23N3O/c1-19(2)17(20(19,3)4)18(24)21-14-10-12-16(13-11-14)23-22-15-8-6-5-7-9-15/h5-13,17H,1-4H3,(H,21,24)

InChI Key

PMNFYWIFDKEDEO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C

Origin of Product

United States

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